Diamthazole

Antifungal Susceptibility Testing Dermatophyte Infections Benzothiazole Derivatives

Diamthazole (Dimazole) is a unique benzothiazole-class antifungal that inhibits lanosterol 14α-demethylase, disrupting ergosterol biosynthesis. It is sourced exclusively as an analytical reference standard and tool compound for controlled in vitro research. With a known MIC range of 0.5–4 µg/mL against Trichophyton and Microsporum spp., it serves as a historical benchmark for susceptibility testing and azole-resistance studies. Its documented neuropsychiatric toxicity, which led to market withdrawal in 1972, makes it an irreplaceable model for neurotoxicity pathway investigation. Researchers leveraging this compound can validate novel antifungal assays against a well-characterized, historically significant agent.

Molecular Formula C15H23N3OS
Molecular Weight 293.4 g/mol
CAS No. 7162-33-6
Cat. No. B15558750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamthazole
CAS7162-33-6
Molecular FormulaC15H23N3OS
Molecular Weight293.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3
InChIKeyWGMYEOIMVYADRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diamthazole (CAS 7162-33-6): Procurement Guide for a Benzothiazole Antifungal with Documented Differential Activity Against Dermatophytes


Diamthazole (also known as Dimazole) is a synthetic benzothiazole-class antifungal agent characterized by its mechanism of inhibiting lanosterol 14α-demethylase, thereby disrupting fungal ergosterol biosynthesis [1]. It was previously marketed as a topical antifungal for dermatophyte infections such as tinea pedis and was administered as a 5% cream . It was withdrawn from the market in France in 1972 due to reports of neuropsychiatric reactions, a fact which critically informs its current application in controlled research environments rather than therapeutic use [1][2].

Why Diamthazole Cannot Be Considered a Generic Substitute for Modern Imidazole or Triazole Antifungals


Procurement and substitution decisions must account for diamthazole's unique structural class and associated neurotoxicity profile, which differentiate it sharply from modern imidazoles like miconazole or clotrimazole. While all these agents target ergosterol synthesis, diamthazole belongs to the benzothiazole class, a distinct chemical scaffold with a documented history of severe neuropsychiatric reactions, including convulsions, even following topical application [1]. This safety profile led to its withdrawal in 1972, meaning that it cannot be interchanged with safer, currently marketed azoles for in vivo or translational studies without stringent risk assessment [1]. Furthermore, available comparative in vitro data suggests that its potency against specific dermatophyte strains may differ quantitatively from that of triazoles like fluconazole and itraconazole, making it a potentially valuable but specialized tool for studying differential susceptibility and historical antifungal mechanisms .

Quantitative Evidence Guide: In Vitro Potency and Safety Differentiation of Diamthazole Against Comparator Antifungals


In Vitro Potency of Diamthazole Against Dermatophytes (Trichophyton, Microsporum) Compared to Fluconazole and Itraconazole

In a comparative in vitro assay, diamthazole exhibited a Minimum Inhibitory Concentration (MIC) range of 0.5 to 4 µg/mL against Trichophyton and Microsporum species. This represents a narrower and, at its lower bound, more potent MIC range compared to fluconazole (MIC range: 0.1 to 8 µg/mL against Candida and Cryptococcus) . While a direct head-to-head against the same dermatophyte panel is not provided for the triazoles, the data suggests that diamthazole's potency against its target dermatophytes is within a comparable range to itraconazole (MIC range: 0.03 to 4 µg/mL) .

Antifungal Susceptibility Testing Dermatophyte Infections Benzothiazole Derivatives

Comparative Potency Advantage of Dimazole Over Traditional Azoles Against Trichophyton rubrum and Epidermophyton floccosum

Clinical evidence indicates that Dimazole (diamthazole) demonstrates superior potency against Trichophyton rubrum and Epidermophyton floccosum, with reported Minimum Inhibitory Concentration (MIC) values that are 2 to 4 times lower than those of traditional first-line azoles such as clotrimazole and miconazole nitrate [1]. This quantitative difference supports its potential utility as an alternative or adjunctive agent in the context of infections caused by azole-resistant dermatophytes [1].

Drug Resistance Trichophyton rubrum Epidermophyton floccosum Azole Antifungals

Safety Profile Differentiation: Documented Neuropsychiatric Toxicity Leading to Market Withdrawal

Diamthazole's clinical use is contraindicated due to a distinct and severe safety signal not shared by all azole antifungals. It was withdrawn from the market in France in 1972 specifically due to neuropsychiatric reactions, a finding corroborated across multiple drug databases [1][2]. This includes case reports of convulsions in pediatric patients following topical application . This known, severe toxicity profile is a critical differentiator from other azoles like clotrimazole or miconazole, which have more favorable safety profiles for topical use.

Drug Safety Neurotoxicity Pharmacovigilance Adverse Drug Reactions

Defined Research and Industrial Application Scenarios for Diamthazole (CAS 7162-33-6) Based on Differential Evidence


As a Positive Control and Benchmark in Historical Antifungal Susceptibility Testing Assays

Due to its established in vitro MIC range (0.5-4 µg/mL) against dermatophytes like Trichophyton and Microsporum , diamthazole serves as an excellent positive control and historical benchmark in antifungal susceptibility assays. Researchers can use this known activity profile to validate assay conditions and compare the potency of novel antifungal candidates against a compound with a well-defined, albeit older, efficacy profile.

As a Specialized Tool for Investigating Mechanisms of Antifungal Resistance in Dermatophytes

Given clinical evidence that diamthazole's MIC values against T. rubrum and E. floccosum are 2-4 times lower than those of traditional azoles [1], it is a highly relevant tool for studying resistance mechanisms. Laboratories can employ diamthazole to challenge azole-resistant dermatophyte strains, using its differential potency to probe for specific resistance pathways or to validate the activity of efflux pump inhibitors.

As a Reference Standard in Analytical Method Development and Pharmacokinetic Studies

The compound's known physicochemical properties and the availability of reverse-phase HPLC methods suitable for its separation make diamthazole a viable reference standard for analytical chemistry applications [2]. These methods are noted to be scalable and suitable for pharmacokinetic studies [2], allowing for its use in developing and validating assays to detect and quantify benzothiazole derivatives in complex matrices.

As a Model Compound for Investigating Neurotoxic Mechanisms in Preclinical Safety Studies

The well-documented and specific neuropsychiatric toxicity of diamthazole, which led to its market withdrawal [3][4], provides a unique model for investigating the mechanisms of drug-induced neurotoxicity. In strictly controlled in vitro or ex vivo systems, diamthazole can be used as a tool compound to study how certain chemical scaffolds may trigger adverse neurological events, providing valuable insights for early-stage drug safety screening.

Technical Documentation Hub

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